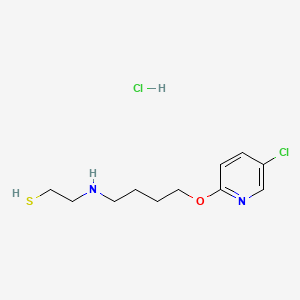
1,7-Dihydroxy-3,5-diazaheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dihydroxy-3,5-diazaheptane is an organic compound that features two hydroxyl groups and two nitrogen atoms within a seven-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dihydroxy-3,5-diazaheptane can be achieved through several methods. One common approach involves the reaction of 1,7-dibromoheptane with hydroxylamine under basic conditions to form the corresponding diazaheptane derivative. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydroxy-3,5-diazaheptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Dihydroxy-3,5-diazaheptane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biomimetic ligand for metal ion removal from aqueous solutions.
Medicine: Explored for its potential therapeutic properties, including its ability to chelate metal ions.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,7-dihydroxy-3,5-diazaheptane involves its ability to chelate metal ions through its hydroxyl and nitrogen groups. This chelation process can disrupt metal-dependent biological processes, making it useful in various applications, including metal ion removal and therapeutic interventions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Difluoro-1,1,3,5,7,7-hexanitro-3,5-diazaheptane: A compound with similar structural features but different functional groups.
N,N’-Bis(2,3-dihydroxybenzoyl)-1,7-diazaheptane: Another diazaheptane derivative with catechol groups.
Eigenschaften
CAS-Nummer |
40717-21-3 |
|---|---|
Molekularformel |
C5H14N2O2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-[(2-hydroxyethylamino)methylamino]ethanol |
InChI |
InChI=1S/C5H14N2O2/c8-3-1-6-5-7-2-4-9/h6-9H,1-5H2 |
InChI-Schlüssel |
XZJUASXMYAARPY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)






propanedioate](/img/structure/B14673634.png)


![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)


